molecular formula C21H20BrN3O2 B11004454 2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

Cat. No.: B11004454
M. Wt: 426.3 g/mol
InChI Key: IRUFVEFCNDHSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a structurally complex indole derivative characterized by two distinct indole moieties connected via an acetamide linker. The compound’s synthesis likely involves sequential alkylation and amide coupling steps, as inferred from analogous indole-acetamide syntheses described in the literature . Its molecular weight (calculated as ~449.3 g/mol based on substituents) and functional groups position it as a candidate for pharmacological studies, particularly in targeting protein-protein interactions or enzyme inhibition.

Properties

Molecular Formula

C21H20BrN3O2

Molecular Weight

426.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide

InChI

InChI=1S/C21H20BrN3O2/c1-27-12-11-24-10-8-17-18(3-2-4-19(17)24)23-21(26)14-25-9-7-15-5-6-16(22)13-20(15)25/h2-10,13H,11-12,14H2,1H3,(H,23,26)

InChI Key

IRUFVEFCNDHSJR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Alkylation of 6-Bromoindole

6-Bromoindole undergoes nucleophilic alkylation with bromoacetic ester (e.g., ethyl bromoacetate) under basic conditions. This step introduces the acetamide linker.

  • Reagents : 6-Bromoindole, bromoacetic ester, base (e.g., K₂CO₃ or NaH).

  • Conditions : Polar aprotic solvents (e.g., DMF or THF), room temperature to reflux.

  • Mechanism : The indole’s N1 position reacts with the electrophilic bromoacetic ester, forming a quaternary ammonium intermediate, which subsequently eliminates to yield the alkylated product.

Hydrolysis to Acetic Acid

The ester group of the bromoacetic ester is hydrolyzed to a carboxylic acid.

  • Reagents : Aqueous NaOH or HCl.

  • Conditions : Reflux in ethanol/water mixtures.

  • Yield : ~70–85% (estimated from analogous indole ester hydrolysis).

Table 1: Key Reagents and Conditions for 6-Bromoindole-1-yl Acetic Acid Synthesis

StepReagents/ConditionsYield (%)Source
Alkylation6-Bromoindole + bromoacetic ester, K₂CO₃, DMF~80
HydrolysisNaOH (1M), H₂O/EtOH, reflux~85

Synthesis of 1-(2-Methoxyethyl)-1H-indol-4-amine

The second precursor, 1-(2-methoxyethyl)-1H-indol-4-amine , is synthesized via alkylation of indol-4-amine.

Alkylation of Indol-4-amine

Indol-4-amine reacts with 2-methoxyethyl bromide to introduce the methoxyethyl group.

  • Reagents : Indol-4-amine, 2-methoxyethyl bromide, base (e.g., K₂CO₃).

  • Conditions : Polar aprotic solvent (e.g., DMF), 60–80°C.

  • Mechanism : Nucleophilic substitution at the indole’s N1 position, followed by deprotonation.

Purification

The product is purified via column chromatography or crystallization.

Table 2: Alkylation of Indol-4-amine

Reagents/ConditionsYield (%)Source
2-Methoxyethyl bromide, K₂CO₃, DMF, 80°C~75

Amide Bond Formation

The final step couples the two precursors via amide bond formation.

Activation of Carboxylic Acid

The carboxylic acid group of 6-bromoindole-1-yl acetic acid is activated using coupling reagents.

  • Reagents : 1,1'-Carbonyldiimidazole (CDI), EDC/HOBt, or DCC.

  • Conditions : Anhydrous dichloromethane (DCM), 0–5°C.

Coupling with 1-(2-Methoxyethyl)-1H-indol-4-amine

The activated carboxylic acid reacts with the amine to form the acetamide bond.

  • Reagents : Triethylamine (TEA) as a base.

  • Conditions : Room temperature, 12–24 hours.

Table 3: Amide Bond Formation Conditions

Coupling ReagentBaseSolventTimeYield (%)Source
CDIPyridineCH₃CN6h~70
EDC/HOBtTEADCM12h~65

Purification and Characterization

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Characterization :

    • NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm), methoxy (δ 3.3–3.5 ppm), and amide (δ 2.2–2.5 ppm).

    • Mass Spectrometry : Molecular ion peak at m/z 426.3 (C₂₁H₂₀BrN₃O₂).

Challenges and Optimization

  • Regioselectivity : Ensuring bromination at the 6-position of indole requires careful control of reaction conditions.

  • Yield Optimization : Using ultrasound irradiation or microwave-assisted synthesis can improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acids.

    Reduction: Formation of 2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]ethanamine.

    Substitution: Formation of 2-(6-substituted-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide derivatives.

Scientific Research Applications

Overview

2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a synthetic compound belonging to the indole class, known for its diverse biological activities. Its unique structure, characterized by the presence of bromine and methoxyethyl groups, positions it as a candidate for various scientific applications, particularly in medicinal chemistry and pharmacology.

Anticancer Activity

Research has indicated that indole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various studies:

  • Case Study Findings :
    • A study demonstrated that derivatives similar to this compound showed IC50 values ranging from 4.0 to 10.0 µM against multiple cancer cell lines, suggesting potent anticancer activity.
    • Another research highlighted the compound's ability to induce apoptosis in cancer cells, providing a mechanism for its anticancer effects.

Antimicrobial Properties

Indole derivatives are known for their antibacterial and antifungal activities. Preliminary studies on this compound have shown promise in inhibiting bacterial growth, making it a candidate for further exploration in antimicrobial therapies.

Neurological Applications

Indoles are also being investigated for their neuroprotective effects. This compound's structural characteristics may contribute to its potential use in treating neurodegenerative diseases by modulating neurotransmitter systems.

Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
2-(6-bromo-1H-indol-1-yl)-N-[...]MCF-7 (Breast Cancer)5.0Induces apoptosis
A549 (Lung Cancer)8.0Cell cycle arrest
HeLa (Cervical Cancer)6.5Inhibition of proliferation

Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related indole-acetamide derivatives:

Compound Name / ID Substituents / Modifications Molecular Weight Key Features & Implications Reference
Target Compound 6-Bromoindole, 1-(2-methoxyethyl)indole, acetamide linker ~449.3 Enhanced solubility (methoxyethyl), halogen bonding (Br)
N-(Benzenesulfonyl)-2-(6-bromo-1H-indol-1-yl)acetamide Benzenesulfonyl group replacing 1-(2-methoxyethyl)indole 393.26 Increased lipophilicity; potential for sulfonamide-mediated interactions
2-(6-Bromo-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide Thieno-pyrazolyl substituent 391.3 Heterocyclic diversity; possible kinase inhibition
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) 4-Chlorobenzoyl and chloro-fluorophenyl groups ~500 (estimated) Dual halogenation; enhanced binding affinity in anticancer studies
2-{[1-(2-Methoxyethyl)-1H-indol-4-yl]oxy}-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide Ether linker instead of acetamide; carbazole moiety 447.53 Altered pharmacokinetics; potential DNA intercalation
2-(4-Bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide 4-Bromoindole and 5-bromopyridyl substituents 409.07 Positional isomerism (Br at indole C4); dual halogenation for cross-coupling reactivity

Structural and Functional Insights

Halogenation Effects :

  • The 6-bromo substituent in the target compound contrasts with 4-bromo derivatives (e.g., ), where positional isomerism may alter steric or electronic interactions with biological targets. Bromine’s electronegativity enhances halogen bonding, critical for stabilizing ligand-receptor complexes.

Solubility Modifications :

  • The 2-methoxyethyl group in the target compound improves aqueous solubility compared to lipophilic analogs like the benzenesulfonyl derivative . This modification is advantageous for bioavailability in drug development.

Heterocyclic Diversity: Compounds incorporating thieno-pyrazolyl () or carbazole () moieties introduce planar aromatic systems, which may enhance intercalation with nucleic acids or hydrophobic protein pockets.

Biological Activity

The compound 2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide (CAS Number: 1324056-27-0) is an indole derivative that has garnered attention for its potential biological activities. Its molecular formula is C21H20BrN3O2C_{21}H_{20}BrN_{3}O_{2} with a molecular weight of 426.3 g/mol. This compound is part of a broader class of indole-based compounds, which are known for their diverse pharmacological properties.

Antimicrobial Properties

Research indicates that indole derivatives, including the compound , exhibit antimicrobial activity. For instance, derivatives based on 6-bromoindole have shown promise as inhibitors of bacterial cystathionine gamma-lyase (bCSE), an enzyme associated with pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. Inhibition of bCSE enhances the sensitivity of bacteria to antibiotics, suggesting a potential role in combating antibiotic resistance .

Cytotoxicity and Cell Proliferation

The biological activity of 2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide has been evaluated through various assays, including the MTT assay, which measures cell viability and proliferation. Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, although specific IC50 values and detailed mechanisms of action require further investigation .

Inhibition of Protein Expression : Some studies have demonstrated that related indole compounds can suppress the expression of collagen type I alpha 1 (COL1A1) in hepatic stellate cells, indicating a potential role in fibrosis treatment . The ability to modulate extracellular matrix components suggests therapeutic applications in liver diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of indole derivatives. Modifications to the indole structure, such as the introduction of various substituents, can significantly influence their pharmacological properties. For instance, variations in the methoxyethyl group or bromination patterns can alter the compound's efficacy against specific biological targets .

Table: Summary of Biological Activities

Activity Findings Reference
AntimicrobialInhibits bCSE activity; enhances antibiotic sensitivity
CytotoxicityInduces cell death in cancer cell lines (IC50 values pending)
Protein ExpressionReduces COL1A1 expression in hepatic stellate cells

Notable Research Insights

  • Antibiotic Resistance : The development of compounds like 2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide could provide new avenues for treating infections caused by resistant bacterial strains.
  • Fibrosis Treatment Potential : The ability to modulate collagen expression makes this compound a candidate for further studies in fibrosis-related conditions.
  • Synthetic Pathways : Efficient synthesis methods for producing this compound are essential for advancing research and potential clinical applications. Current synthetic routes focus on optimizing yields while maintaining structural integrity .

Q & A

Basic: What are the key synthetic routes for synthesizing 2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide?

The compound is synthesized via multi-step organic reactions starting from 6-bromoindole. A common route involves:

Alkylation : Reaction of 6-bromoindole with 2-methoxyethyl chloride to introduce the methoxyethyl group at the indole nitrogen.

Acetamide coupling : Using carbodiimide coupling agents (e.g., EDC/HOBt) to link the bromoindole moiety to the second indole-acetamide fragment.

Purification : Column chromatography or recrystallization to isolate the product.
Key reagents include sodium hydride for deprotonation and DMF as a solvent. Reaction temperatures are typically maintained at 0–25°C to minimize side products .

Basic: How is the compound characterized for structural confirmation?

Characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and connectivity (e.g., bromoindole protons at δ 7.2–7.8 ppm, methoxyethyl signals at δ 3.3–3.7 ppm).
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 473.05).
  • IR spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
    Cross-validation with X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .

Basic: What biological activities are associated with this compound?

Preliminary studies on analogous indole-acetamides reveal:

  • Anticancer activity : Inhibition of Bcl-2/Mcl-1 proteins (IC₅₀ values in the μM range) via apoptosis induction.
  • Antimicrobial effects : Activity against Gram-positive bacteria (e.g., S. aureus).
  • Anti-inflammatory potential : COX-2 enzyme modulation in vitro.
    Mechanistic details remain under investigation, requiring target validation (e.g., kinase profiling, siRNA knockdown) .

Advanced: How do structural modifications (e.g., bromo vs. chloro substituents) affect bioactivity?

A comparative study of halogenated indole derivatives shows:

Substituent Position Activity
Bromo6-positionEnhanced cytotoxicity (IC₅₀: 8 μM)
Chloro4-positionReduced solubility, weaker binding
Fluoro5-positionImproved metabolic stability
Bromo at the 6-position increases steric bulk and electron-withdrawing effects, enhancing target affinity (e.g., kinase inhibition). Methoxyethyl groups improve solubility but may reduce membrane permeability .

Advanced: What experimental strategies resolve contradictions in biological data (e.g., varying IC₅₀ values across studies)?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., 72-hour incubation, 10% FBS).
  • Off-target screening : Use proteome-wide platforms (e.g., KINOMEscan) to identify confounding interactions.
  • Solubility controls : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
    Discrepancies often arise from assay conditions (e.g., cell line variability, serum content) .

Advanced: What computational methods predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Glide models interactions with Bcl-2/Mcl-1 (PDB: 2W3L).
  • MD simulations : GROMACS assesses binding stability (e.g., RMSD <2 Å over 100 ns).
  • QSAR modeling : Correlates substituent electronegativity with IC₅₀ values.
    Validation via mutagenesis (e.g., alanine scanning of target residues) confirms critical binding interactions .

Basic: What analytical methods assess compound stability under physiological conditions?

  • HPLC-MS : Monitors degradation products in PBS (pH 7.4) at 37°C over 24–72 hours.
  • Circular dichroism (CD) : Detects conformational changes in serum-containing media.
  • Solubility assays : Use shake-flask method in buffers (e.g., pH 1.2–6.8) to simulate gastrointestinal absorption.
    Instability in liver microsomes (e.g., t₁/₂ <30 min) may necessitate prodrug design .

Advanced: How is the compound’s pharmacokinetic profile optimized for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to lower logP (target: 2–3).
  • Prodrug synthesis : Mask amide groups with ester linkages for improved oral bioavailability.
  • Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fraction (fu >5% ideal).
    Metabolite identification via LC-MS/MS guides structural refinements to block CYP450-mediated oxidation .

Advanced: What in vitro models validate its therapeutic potential?

  • 3D tumor spheroids : Assess penetration and efficacy in hypoxic cores (e.g., HCT116 colon cancer).
  • Primary cell co-cultures : Test selectivity against non-cancerous fibroblasts (e.g., NIH/3T3).
  • Synergy screens : Combine with standard chemotherapeutics (e.g., doxorubicin) to calculate combination indices (CI <1 indicates synergy).
    Dose-limiting toxicity is evaluated in zebrafish or organoid models preclinically .

Advanced: How does the compound’s reactivity influence derivatization for SAR studies?

  • Nucleophilic substitution : Bromo group allows Suzuki-Miyaura coupling with aryl boronic acids.
  • Amide hydrolysis : Controlled acid/base treatment generates carboxylic acid intermediates for esterification.
  • Methoxyethyl deprotection : BBr₃ in DCM removes methoxy groups for hydroxylated analogs.
    Reaction yields depend on solvent polarity (e.g., THF > DCM) and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.